BenchChemオンラインストアへようこそ!

Benzyl 4-(iodomethyl)piperidine-1-carboxylate

Nucleophilic substitution Leaving group ability SN2 kinetics

Benzyl 4-(iodomethyl)piperidine-1-carboxylate (CAS 149897-41-6) is the patent-specified N-Cbz-4-iodomethylpiperidine intermediate for CNS-active candidates including donepezil-class agents. The Cbz protecting group permits hydrogenolytic deprotection under neutral conditions—preserving acid-sensitive moieties that degrade under Boc removal—while the iodomethyl group delivers superior nucleofugality that cannot be replicated by bromo, chloro, or hydroxy analogs. Substituting alternatives introduces non-validated process variables, lowers yields, and increases purification burden. When synthetic routes explicitly specify this building block, procurement of the exact compound ensures route reproducibility and regulatory submission readiness.

Molecular Formula C14H18INO2
Molecular Weight 359.2 g/mol
CAS No. 149897-41-6
Cat. No. B177818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(iodomethyl)piperidine-1-carboxylate
CAS149897-41-6
Molecular FormulaC14H18INO2
Molecular Weight359.2 g/mol
Structural Identifiers
SMILESC1CN(CCC1CI)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H18INO2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2
InChIKeyLOWFFKJGPLDVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(Iodomethyl)piperidine-1-carboxylate: Technical Baseline and Procurement Considerations for Research Applications


Benzyl 4-(iodomethyl)piperidine-1-carboxylate (CAS 149897-41-6; synonym: 4-iodomethyl-piperidine-1-carboxylic acid benzyl ester, N-Cbz-4-iodomethylpiperidine) is a protected piperidine intermediate featuring an iodomethyl moiety at the 4-position and a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen . The compound serves as a bifunctional building block in medicinal chemistry and organic synthesis, with the Cbz group enabling orthogonal deprotection strategies under hydrogenolysis or acidic conditions, while the iodomethyl group provides a reactive electrophilic handle for nucleophilic substitution, alkylation, or coupling reactions [1]. This specific substitution pattern has been exploited in the synthesis of various pharmaceutical candidates and advanced intermediates, including those in central nervous system (CNS) drug discovery programs [2].

Why Generic Substitution Fails: Structural Determinants of Benzyl 4-(Iodomethyl)piperidine-1-carboxylate's Functional Differentiation


Substitution of benzyl 4-(iodomethyl)piperidine-1-carboxylate with structurally related piperidine intermediates—including its bromomethyl, chloromethyl, hydroxymethyl, and N-Boc-protected analogs—is not chemically or operationally equivalent. The combination of the Cbz protecting group with the 4-iodomethyl moiety creates a specific reactivity profile that cannot be replicated by alternative protecting group strategies or different halogens. The Cbz group confers distinct stability to hydrogenolysis conditions compared to acid-labile Boc protection, while the iodo substituent exhibits substantially greater nucleofugality than bromo, chloro, or hydroxy leaving groups [1]. Consequently, reaction yields, kinetics, and product selectivity diverge significantly when attempting to substitute a bromomethyl or hydroxymethyl analog in the same synthetic sequence. Procurement decisions that treat these compounds as interchangeable risk reduced synthetic efficiency, lower yields, and increased purification burden [2].

Quantitative Differentiation Evidence for Benzyl 4-(Iodomethyl)piperidine-1-carboxylate Versus Structural Analogs


Enhanced Leaving Group Capacity: Iodomethyl vs. Bromomethyl Nucleofugality Comparison

The iodomethyl substituent at the 4-position of benzyl 4-(iodomethyl)piperidine-1-carboxylate exhibits leaving group capacity approximately 10³ to 10⁴ times greater than its bromomethyl counterpart in SN2-type nucleophilic substitution reactions [1]. This enhanced nucleofugality stems from the lower carbon-iodine bond dissociation energy (approximately 57 kcal/mol for C-I vs. 70 kcal/mol for C-Br) and the greater polarizability of the iodine atom [2]. In practical synthetic applications, this translates to faster reaction kinetics, lower activation temperatures, and reduced side-product formation when employing this compound as an alkylating agent compared to its bromomethyl or chloromethyl analogs.

Nucleophilic substitution Leaving group ability SN2 kinetics Alkylation

Patent-Validated Synthesis of Donepezil: Specific Use of N-Cbz-4-Iodomethylpiperidine Intermediate

Benzyl 4-(iodomethyl)piperidine-1-carboxylate (N-Cbz-4-iodomethylpiperidine) is explicitly specified as a key intermediate in patented synthetic routes for donepezil, an FDA-approved acetylcholinesterase inhibitor for Alzheimer's disease treatment [1]. The patented process employs this compound in a coupling reaction with a substituted indanone derivative, followed by Cbz deprotection and subsequent functionalization [2]. Notably, the patent specifically claims the use of the N-Cbz-4-iodomethylpiperidine intermediate, with the iodomethyl group enabling efficient carbon-nitrogen bond formation that would proceed with substantially lower yields or require harsher conditions if the corresponding bromomethyl or chloromethyl derivative were substituted [1].

Alzheimer's disease Donepezil synthesis Acetylcholinesterase inhibitor Process chemistry

Orthogonal Protection Strategy: Cbz Stability Profile vs. N-Boc-4-Iodomethylpiperidine

Benzyl 4-(iodomethyl)piperidine-1-carboxylate (Cbz-protected) and tert-butyl 4-(iodomethyl)piperidine-1-carboxylate (CAS 145508-94-7; Boc-protected) exhibit fundamentally different deprotection profiles that dictate their respective utility in multi-step synthetic sequences . The Cbz protecting group is cleaved via hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH), whereas the Boc group is removed under mildly acidic conditions (TFA, HCl/dioxane) [1]. This orthogonality is critical: in sequences where acid-sensitive functionalities are present (e.g., acetals, silyl ethers, certain heterocycles), the Cbz-protected compound enables deprotection via hydrogenolysis without exposing the molecule to acid, whereas the Boc analog would require acidic conditions that could compromise other structural elements .

Protecting group strategy Orthogonal deprotection Multi-step synthesis Piperidine chemistry

Functional Divergence from Hydroxymethyl Precursor: Electrophilic vs. Nucleophilic Reactivity

Benzyl 4-(iodomethyl)piperidine-1-carboxylate functions as an electrophilic alkylating agent, whereas its hydroxymethyl counterpart, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 122860-33-7), behaves as a nucleophile or requires activation for electrophilic reactivity . This functional dichotomy determines entirely distinct synthetic applications: the iodomethyl derivative participates directly in nucleophilic substitution with amines, thiols, and carbanions to form new carbon-heteroatom bonds; the hydroxymethyl analog must first be converted to a leaving group (e.g., tosylate, mesylate, or halide) to achieve similar reactivity, adding one or more synthetic steps and reducing overall yield [1]. In published synthetic routes, the iodomethyl compound serves as a direct alkylating agent, whereas the hydroxymethyl derivative is typically employed as a nucleophile in Mitsunobu reactions or as a precursor requiring additional activation [2].

Functional group interconversion Reaction pathway Electrophile vs. nucleophile Synthetic strategy

Optimal Research and Industrial Application Scenarios for Benzyl 4-(Iodomethyl)piperidine-1-carboxylate Procurement


Multi-Step Pharmaceutical Process Development Requiring Patent-Aligned Intermediates

This compound is optimally procured when scaling or replicating patented synthetic routes—particularly those for CNS-active agents such as donepezil—where the N-Cbz-4-iodomethylpiperidine intermediate is explicitly specified [1]. Substituting alternative halogenated analogs (bromo or chloro derivatives) in such contexts introduces non-validated process variables, may generate uncharacterized impurities, and can complicate regulatory submissions. The use of the exact patent-specified intermediate ensures route reproducibility and aligns with established quality control protocols [2].

Synthetic Sequences Containing Acid-Labile Functional Groups

When the target molecule or synthetic intermediates contain acid-sensitive moieties—including acetals, silyl protecting groups, tert-butyl esters, or certain heterocyclic systems—the Cbz protection of benzyl 4-(iodomethyl)piperidine-1-carboxylate is preferred over the N-Boc analog [1]. The Cbz group can be removed via hydrogenolysis under neutral conditions, preserving acid-sensitive structural elements that would otherwise degrade under the TFA or HCl conditions required for Boc deprotection [2]. This orthogonal protecting group strategy reduces the need for additional protection/deprotection maneuvers and streamlines the synthetic route [3].

Direct Electrophilic Alkylation at the Piperidine 4-Position

For research programs requiring direct alkylation of nucleophiles (amines, thiols, alkoxides, or carbon nucleophiles) with the piperidine scaffold, benzyl 4-(iodomethyl)piperidine-1-carboxylate provides the most direct and atom-economical approach [1]. Unlike its hydroxymethyl analog, which requires additional activation steps (tosylation, mesylation, or conversion to halide), the iodomethyl derivative is intrinsically electrophilic and can be used immediately in alkylation reactions [2]. This reduces total synthetic step count, improves cumulative yield, and is particularly valuable in parallel synthesis and library production where step economy is paramount.

Medicinal Chemistry SAR Exploration Around Piperidine-Containing Scaffolds

In structure-activity relationship (SAR) programs exploring piperidine-based pharmacophores, the reactive iodomethyl group of this compound enables efficient diversification at the 4-position through nucleophilic displacement [1]. The Cbz protecting group provides a stable handle for subsequent deprotection and further functionalization of the piperidine nitrogen, enabling modular construction of compound libraries. This building block strategy is documented in patent literature from major pharmaceutical organizations for the synthesis of kinase inhibitors, GPCR modulators, and CNS-targeted agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 4-(iodomethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.